Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
Overview
Description
Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate is a chemical compound with the CAS Number: 2172031-72-8 . It has a molecular weight of 397.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10H2,1-3H3 . The SMILES structure is CC©©OC(=O)N2CCC1(CCCNCC1)C2 .Physical And Chemical Properties Analysis
The molar mass of Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate is 254.36844 g/mol .Scientific Research Applications
The chemical compound Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate is a significant reagent in synthetic organic chemistry. Its applications span from the introduction of protective groups to the synthesis of complex molecular structures, highlighting its versatility and importance in advancing scientific research.
Boc-OASUD: A New Reagent for Protecting Amines
Boc-OASUD, closely related to the compound , serves as a new reagent for the preparation of N-Boc-amino acids, reacting with amino acids and their esters at room temperature to give N-Boc-amino acids and their esters in good yields and purity. This process occurs without racemization, making Boc-OASUD a solid and stable alternative to di-tert-butyl dicarbonate for introducing Boc protecting groups to amines (Rao et al., 2017).
Synthesis Routes to Novel Compounds
Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound, underline the strategic significance of such intermediates in providing convenient access to novel compounds. These compounds access chemical spaces complementary to piperidine ring systems, showcasing the utility of tert-butyl-based reagents in creating building blocks for further chemical synthesis (Meyers et al., 2009).
Spirocyclic Compounds in Chemical Synthesis
Spirocyclic compounds, such as those derived from Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate, play a crucial role in the synthesis of various biologically active molecules. For instance, the synthesis and structural modification of tert-butyl ester compounds demonstrate the versatility of spirocyclic intermediates in creating complex molecular architectures with potential biological activities (Vorona et al., 2007).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDETCOIZTESK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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